molecular formula C13H13ClN2O3S B5705988 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B5705988
M. Wt: 312.77 g/mol
InChI Key: PKTGKLOKBFPMMF-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with morpholine and an appropriate acylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoxazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzoxazole derivatives.

    Substitution: Benzoxazole derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . Similarly, its anticancer activity could be attributed to the disruption of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development. Additionally, the combination of the benzoxazole and morpholine moieties may result in synergistic effects, enhancing the compound’s overall activity.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-9-1-2-11-10(7-9)15-13(19-11)20-8-12(17)16-3-5-18-6-4-16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTGKLOKBFPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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